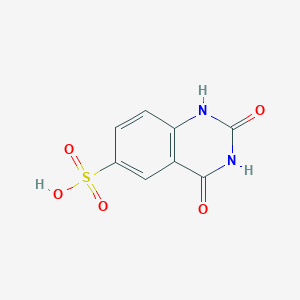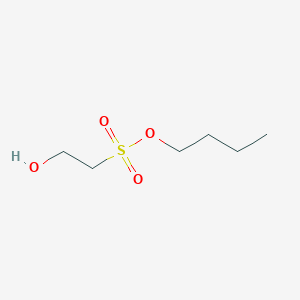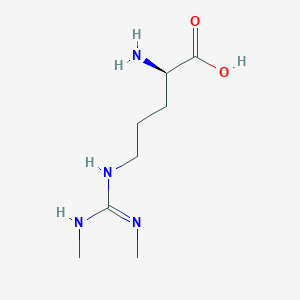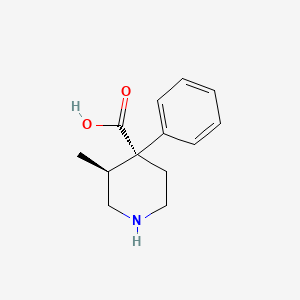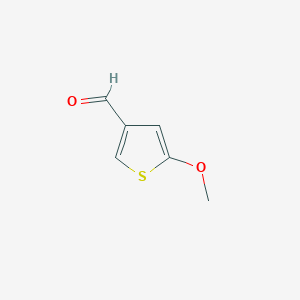
5-Methoxy-3-thiophenecarboxaldehyde
Übersicht
Beschreibung
5-Methoxy-3-thiophenecarboxaldehyde (MTA) is a chemical compound with a molecular formula of C7H6O2S. It is used in the synthesis of a series of 4-substituted 2-thiophenesulfonamides acetal and ketal derivatives .
Synthesis Analysis
MTA has been used in the synthesis of methoxy- or cyano-substituted thiophene/phenylene co-oligomers for lasing applications . The synthesis process involves the use of 5,5′′-bis (4′-methoxy- [1,1′-biphenyl]-4-yl)-2,2′:5′,2′′-terthiophene (BP3T-OMe) and 4′,4′′′- ( [2,2′:5′,2′′-terthiophene]-5,5′′-diyl)bis ( ( [1,1′-biphenyl]-4-carbonitrile)) (BP3T-CN) .Molecular Structure Analysis
The molecular structure of MTA consists of a thiophene ring with a methoxy group at the 5-position and a carboxaldehyde group at the 3-position.Chemical Reactions Analysis
MTA has been used in the synthesis of methoxy- or cyano-substituted thiophene/phenylene co-oligomers . It has also been used in the synthesis of 5-Methoxyindole Carboxylic Acid-Derived Hydrazones .Physical And Chemical Properties Analysis
MTA has a molecular weight of 142.18 g/mol. More detailed physical and chemical properties such as melting point, boiling point, and density can be found in specialized chemical databases .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Transformations
- 5-Methoxy-3-thiophenecarboxaldehyde has been utilized in the synthesis of various polyfunctional and condensed compounds. Gol'dfarb et al. (1981) demonstrated its use in the metallation of diacetals of 5-substituted-2-alkylthio-3-thiophenecarboxaldehydes, leading to various thiophene derivatives, such as 5-methylthieno[3,2-d]isothiazole (Gol'dfarb, Kalik, & Zav’yalova, 1981).
Applications in Organic Electronics
- In the field of organic electronics, this compound is used as a building block. For instance, Kubo et al. (2005) incorporated π-conjugated polymers into silica using similar thiophene derivatives, which are significant for creating electronic and optoelectronic materials (Kubo et al., 2005).
Catalysis and Reaction Studies
- The compound has been studied for its role in catalytic reactions. For example, Consiglio et al. (1984) investigated the kinetics of reactions involving methoxy-substituted thiophenes, which are important for understanding catalytic processes in organic synthesis (Consiglio, Arnone, Spinelli, Noto, & Frenna, 1984).
Pharmaceutical and Medicinal Chemistry
- This chemical is also a precursor in the synthesis of various pharmaceutical compounds. For instance, Ruenitz et al. (1989) used related methoxy-substituted thiophenes for preparing active metabolites with potential antiestrogenic effects (Ruenitz, Arrendale, Schmidt, Thompson, & Nanavati, 1989).
Advanced Materials Development
- It finds applications in the development of advanced materials. For example, Liu et al. (2012) investigated the kinetics of reactions involving methoxyphenols, a category that includes derivatives of this compound, to understand their chemical degradation, crucial for material science [(Liu, Zhang, Wang, Yang, & Shu, 2012)](https://https://consensus.app/papers/reactions-particulate-methoxyphenols-radicals-kinetics-liu/5ec60d613e47550c9ea9913f5f1cb5df/?utm_source=chatgpt).
Wirkmechanismus
While the exact mechanism of action of MTA is not clear, it is known that methoxy-substituted compounds can have various biological activities. For example, 5-Methoxy-N,N-diisopropyltryptamine (5-MeO-DIPT), a methoxy-substituted compound, is a competitive inhibitor of the serotonin transporter, having lower affinity for the dopamine transporter but with high affinity for 5-HT2A, 5-HT2C, and 5-HT1A receptors .
Zukünftige Richtungen
MTA and its derivatives have potential applications in various fields due to their unique chemical properties. For instance, they have been used in the synthesis of methoxy- or cyano-substituted thiophene/phenylene co-oligomers for lasing applications . Furthermore, the study of the 3,4-dihydroxybenzaldehyde hydrazone derivative of 5-methoxy-indole carboxylic acid (5MICA) and a newly synthesized analogue bearing a 2-methoxy-4-hydroxyphenyl ring using single-crystal X-ray diffraction has shown potential for future research .
Eigenschaften
IUPAC Name |
5-methoxythiophene-3-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6O2S/c1-8-6-2-5(3-7)4-9-6/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPIKDLGTJPOEBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CS1)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



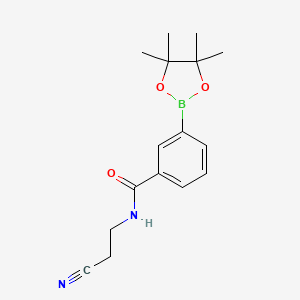
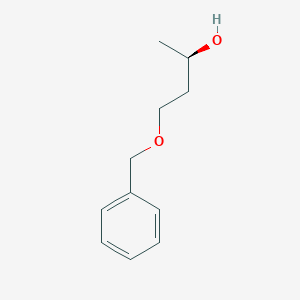
![3-[(4-Aminopyrimidin-5-yl)methyl]-5-(2-hydroxyethyl)-4-methyl-1,3-thiazol-3-ium chloride](/img/structure/B3331063.png)
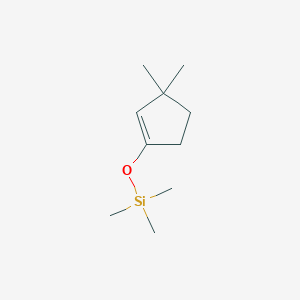
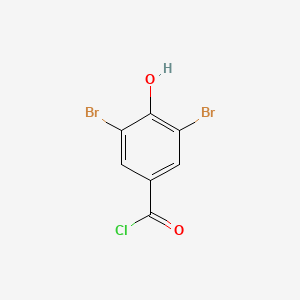
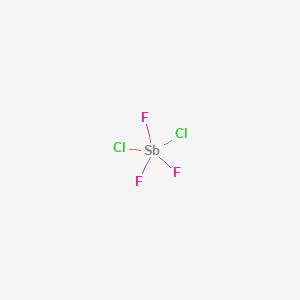


![4-(4-Ethoxy-1,3-dimethyl-8-oxocyclohepta[c]pyrrol-2-yl)benzoic acid](/img/structure/B3331095.png)
